(S)-Hemiketal

Catalog No.
S660757
CAS No.
M.F
C16H16O6
M. Wt
304.29 g/mol
Availability
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(S)-Hemiketal

Product Name

(S)-Hemiketal

IUPAC Name

2-[(3S)-1,9-dihydroxy-1-methyl-10-oxo-4,5-dihydro-3H-benzo[g]isochromen-3-yl]acetic acid

Molecular Formula

C16H16O6

Molecular Weight

304.29 g/mol

InChI

InChI=1S/C16H16O6/c1-16(21)14-9(6-10(22-16)7-12(18)19)5-8-3-2-4-11(17)13(8)15(14)20/h2-4,10,17,21H,5-7H2,1H3,(H,18,19)/t10-,16?/m0/s1

InChI Key

YIEUIGLDTPWIHC-VQVVDHBBSA-N

Canonical SMILES

CC1(C2=C(CC(O1)CC(=O)O)CC3=C(C2=O)C(=CC=C3)O)O

Isomeric SMILES

CC1(C2=C(C[C@H](O1)CC(=O)O)CC3=C(C2=O)C(=CC=C3)O)O

(S)-Hemiketal is an organic heterotricyclic compound and an organooxygen compound.

(S)-Hemiketal is a specific type of hemiketal formed when an alcohol reacts with a ketone, resulting in a compound characterized by the general formula R2C(OH)ORR_2C(OH)OR'. In this structure, R1R_1 and R2R_2 can be hydrogen or organic substituents, while RR' represents the alcohol-derived group. The term "hemiketal" derives from the Greek prefix "hemi," meaning "half," indicating that it is formed from the addition of one alcohol to a ketone, as opposed to a full acetal which requires two alcohol molecules. Hemiketals are typically less stable than their corresponding ketones and can undergo further reactions to form more complex structures or revert back to their original ketone and alcohol components .

The formation of (S)-hemiketal involves a nucleophilic addition reaction where an alcohol attacks the electrophilic carbonyl carbon of a ketone. The mechanism can be summarized as follows:

  • Protonation of the Carbonyl Oxygen: An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
  • Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the carbonyl carbon and forming a tetrahedral intermediate.
  • Proton Transfer: A proton transfer occurs, leading to the formation of (S)-hemiketal.
  • Reversibility: The reaction is reversible, allowing (S)-hemiketal to revert back to the original ketone and alcohol under certain conditions .

(S)-Hemiketals play significant roles in biochemical processes, particularly in carbohydrate chemistry. They are involved in the formation of cyclic structures in sugars, such as glucose and fructose, which exist predominantly as cyclic hemiacetals and hemiketals in aqueous solutions. These cyclic forms are crucial for biological functions, including energy storage and metabolism. The stability of five- and six-membered rings formed during this process contributes to their prevalence in nature .

The synthesis of (S)-hemiketal can be achieved through various methods:

  • Direct Nucleophilic Addition: The most straightforward method involves the direct reaction of a ketone with an alcohol under acidic conditions.
  • Partial Hydrolysis of Acetals: Hemiketals can also be synthesized by partially hydrolyzing acetals, providing another route to obtain these compounds .
  • Use of Catalysts: Acid catalysts are often employed to enhance the reaction rate and yield during synthesis.

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  • Pharmaceutical Chemistry: Due to their biological relevance, hemiketals are studied for potential applications in drug design and development.
  • Research on (S)-hemiketal interactions focuses on its reactivity with various nucleophiles and electrophiles. Studies have shown that hemiketals can undergo hydrolysis or alcoholysis reactions under different conditions, leading to valuable insights into their stability and reactivity profiles. These interactions are critical for understanding their behavior in biological systems and synthetic applications

    (S)-Hemiketal is closely related to other compounds within the category of hemiacetals and acetals. Here is a comparison highlighting its uniqueness:

    Compound TypeStructureFormation ReactionStability
    HemiacetalR1R2C(OH)ORR_1R_2C(OH)OR'Aldehyde + AlcoholGenerally stable
    HemiketalR2C(OH)ORR_2C(OH)OR'Ketone + AlcoholLess stable
    AcetalR2C(OR)2R_2C(OR')_2Hemiacetal + AlcoholMore stable
    Cyclic HemiacetalRing structure involving OHOHIntramolecular reactionHighly stable

    Similar Compounds

    • Hemiacetal
    • Acetal
    • Cyclic Hemiacetal
    • Hemiketal derivatives

    The distinction between these compounds lies primarily in their stability and structural characteristics, with (S)-hemiketal being particularly notable for its role as an intermediate in various

    Nuclear magnetic resonance spectroscopy represents the most powerful and widely applied technique for hemiketal characterization, offering detailed structural information at the atomic level. The technique provides insights into molecular structure, dynamics, and intermolecular interactions that are essential for understanding hemiketal behavior.

    1H and 13C Nuclear Magnetic Resonance Spectral Features

    Proton nuclear magnetic resonance spectroscopy serves as the primary analytical tool for hemiketal identification and characterization. The formation of hemiketal structures produces characteristic spectral signatures that distinguish them from their ketone precursors [1] [2] [3].

    The hemiketal carbon-hydrogen proton typically appears in the chemical shift range of 3.8-5.2 parts per million, representing a diagnostic downfield shift compared to typical aliphatic protons [1] [2]. This distinctive chemical shift results from the deshielding effect of the adjacent oxygen atoms in the hemiketal functionality. The multiplicity of this signal often appears broad due to rapid exchange processes between tautomeric forms in solution [4] [3].

    Adjacent methylene and methine protons associated with the hemiketal structure exhibit chemical shifts in the 1.2-2.8 parts per million range, showing variable splitting patterns depending on the molecular framework [1] [2]. The hydroxyl proton characteristic of hemiketal structures appears between 4.0-6.0 parts per million and demonstrates exchangeability with deuterated solvents, confirming the presence of the free hydroxyl group [3] [5].

    Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with exceptional diagnostic value for hemiketal characterization. The hemiketal carbon exhibits a characteristic chemical shift in the 100-110 parts per million region, representing a significant downfield shift from typical aliphatic carbons [1] [2] [3]. This diagnostic chemical shift range serves as a reliable indicator of hemiketal formation and can be used to monitor tautomeric equilibria quantitatively.

    The ketone carbonyl carbon, when present in equilibrium with the hemiketal form, appears in the 200-210 parts per million region, though with reduced intensity compared to pure ketone compounds due to the equilibrium distribution [1] [2]. Adjacent carbons in the hemiketal structure typically appear in the normal aliphatic region of 60-80 parts per million, providing information about the overall molecular framework [3].

    2D Nuclear Magnetic Resonance Techniques for Structural Confirmation

    Two-dimensional nuclear magnetic resonance techniques provide invaluable connectivity and spatial information essential for complete hemiketal structure elucidation [6] [7] [8]. These methods complement one-dimensional spectra by revealing correlations between nuclei that would otherwise remain ambiguous.

    Correlation spectroscopy experiments reveal vicinal proton-proton couplings through scalar coupling interactions, typically exhibiting coupling constants of 2-4 hertz [6] [8]. These correlations establish connectivity patterns within the hemiketal structure and confirm the presence of expected structural features. The technique proves particularly valuable for mapping the carbon framework around the hemiketal center [9] [10].

    Heteronuclear single quantum coherence spectroscopy provides direct carbon-hydrogen correlations through one-bond coupling interactions [11] [8]. This technique enables unambiguous assignment of carbon signals to their directly attached protons, facilitating complete spectral assignment. The method proves especially valuable for confirming the assignment of the diagnostic hemiketal carbon signal and its associated proton [9] [10].

    Heteronuclear multiple bond correlation spectroscopy reveals long-range carbon-hydrogen correlations through two- and three-bond coupling pathways [8] [9]. These correlations provide crucial connectivity information that establishes the molecular framework and confirms structural assignments. The technique assists in distinguishing between different possible hemiketal regioisomers [12].

    Nuclear Overhauser effect spectroscopy and rotating frame Overhauser enhancement spectroscopy provide through-space correlation information essential for conformational and stereochemical analysis [13] [14] [15]. These techniques detect spatial proximities within approximately 5 angstroms, offering insights into molecular conformation and stereochemistry [16] [17]. For small molecules containing hemiketal functionalities, nuclear Overhauser effect spectroscopy typically provides positive cross-peaks, while rotating frame Overhauser enhancement spectroscopy becomes essential for medium-sized molecules where nuclear Overhauser effects approach zero [14] [15].

    Solvent Effects on Hemiketal-Hydroxy Ketone Equilibrium

    Solvent selection profoundly influences the hemiketal-hydroxy ketone equilibrium position, with polar protic solvents generally favoring hemiketal formation through hydrogen bonding stabilization [18] [4] [19] [20]. The equilibrium position can shift dramatically depending on solvent polarity, hydrogen bonding capability, and specific solute-solvent interactions.

    Deuterated chloroform serves as a common reference solvent, providing moderate hemiketal stabilization with slow exchange kinetics that allow observation of individual tautomeric forms [4] [3]. In this solvent, hemiketal and ketone forms often exhibit distinct signals, enabling quantitative equilibrium analysis [2] [3].

    Polar protic solvents such as deuterated methanol and deuterium oxide significantly favor hemiketal formation through extensive hydrogen bonding networks [4] [19] [3]. In these solvents, fast exchange between tautomeric forms often results in peak broadening or coalescence, requiring variable temperature studies for detailed analysis [20]. Water represents the extreme case, often leading to complete hemiketal formation where the ketone form becomes undetectable [19] [3].

    Aprotic polar solvents like deuterated acetonitrile and dimethyl sulfoxide-d6 provide intermediate effects, with moderate hemiketal stabilization and exchange rates that depend on temperature and concentration [4] [21] [20]. These solvents often exhibit downfield chemical shift changes and peak broadening due to solvent-solute interactions [18] [22].

    Nonpolar solvents such as deuterated benzene and cyclohexane-d12 typically favor the ketone form due to minimal solvation effects [4] [19]. In these solvents, hemiketal formation is often suppressed, and when present, exhibits upfield chemical shifts relative to polar solvents [18] [23].

    The quantitative analysis of solvent effects reveals that the equilibrium constant for hemiketal formation correlates with solvent polarity parameters, though specific interactions such as hydrogen bonding often dominate over general polarity effects [21] [24] [20]. Temperature studies in different solvents provide thermodynamic parameters for the tautomeric equilibrium, including enthalpy and entropy contributions [25] [20].

    Mass Spectrometry Applications

    Mass spectrometry provides complementary structural information for hemiketal characterization, offering insights into molecular composition, fragmentation patterns, and tautomeric behavior under ionization conditions [26] [27] [28]. The technique proves particularly valuable for studying hemiketal stability and fragmentation pathways.

    Electrospray ionization mass spectrometry enables gentle ionization of hemiketal compounds while preserving molecular integrity [27] [29]. Under these conditions, hemiketal structures often exhibit characteristic fragmentation patterns that distinguish them from their ketone precursors [26] [27]. The most diagnostic fragmentation involves loss of water (mass loss of 18 atomic mass units) from the hemiketal hydroxyl group, confirming the presence of the free hydroxyl functionality [27] [28].

    Alpha-cleavage represents another characteristic fragmentation pattern, involving carbon-carbon bond cleavage adjacent to the hemiketal center [28] [30]. This fragmentation provides information about the carbon framework and helps identify the nature of substituents around the hemiketal functionality [31].

    Loss of the original alcohol component (mass loss of 32 atomic mass units for methanol or 46 atomic mass units for ethanol) serves as a diagnostic indicator of the alcohol involved in hemiketal formation [27]. This fragmentation pattern proves particularly valuable for identifying the specific alcohol component in complex mixtures [32].

    Tandem mass spectrometry experiments enable detailed structural characterization through controlled fragmentation studies [26] [33]. Collision-induced dissociation experiments reveal characteristic fragmentation pathways that provide structural information complementary to nuclear magnetic resonance data [34]. The technique proves especially valuable for distinguishing between stereoisomeric hemiketal forms [26].

    Time-resolved mass spectrometry studies can monitor tautomeric equilibria and hemiketal stability under different conditions [27]. These experiments provide kinetic information about hemiketal formation and decomposition processes that complement thermodynamic data from nuclear magnetic resonance studies [32].

    X-ray Crystallography Studies

    X-ray crystallography provides definitive three-dimensional structural information for hemiketal compounds when suitable crystals can be obtained [35] [5] [36] [37]. The technique offers atomic-level precision in determining bond lengths, bond angles, and stereochemistry, though the solid-state structure may differ from solution behavior.

    Crystal formation of hemiketal compounds often presents challenges due to the dynamic equilibrium between tautomeric forms in solution [5] [36]. Successful crystallization typically requires careful control of temperature, solvent composition, and crystallization conditions to favor one tautomeric form [38]. Low-temperature crystallization and derivatization strategies often prove necessary to obtain suitable crystals [5] [36].

    Structural analysis reveals characteristic geometric features of hemiketal functionality, including carbon-oxygen bond lengths and angles that distinguish hemiketal structures from ketone forms [5] [36] [37]. The hemiketal carbon typically exhibits tetrahedral geometry with characteristic bond lengths to the hydroxyl oxygen and alkyl substituents [39].

    Disorder modeling becomes essential when multiple conformations or tautomeric forms coexist in the crystal lattice [40] [41]. Split-atom refinement models and alternative conformation modeling techniques enable accurate structural description despite the presence of disorder [42] [43].

    Intermolecular interactions in the crystal lattice, particularly hydrogen bonding networks, provide insights into the stabilization of hemiketal structures in the solid state [5] [36] [41]. These interactions often differ significantly from solution behavior, requiring careful interpretation when relating solid-state structures to solution properties [37].

    Temperature-dependent crystallographic studies reveal thermal motion and potential phase transitions that provide additional insights into hemiketal stability and dynamics [35] [40]. Variable temperature data collection enables investigation of thermal effects on molecular conformation and crystal packing [42].

    Chromatographic Separation Techniques

    Chromatographic methods enable separation and analysis of hemiketal tautomers, providing both analytical and preparative capabilities for these dynamic systems [44] [45] [46]. The choice of chromatographic technique depends on the specific analytical requirements and the nature of the hemiketal equilibrium.

    Reverse-phase high-performance liquid chromatography represents the most commonly employed technique for hemiketal analysis [45] [47]. Using water-acetonitrile mobile phases with acid modifiers, this method enables separation of hemiketal and ketone forms based on their different hydrophobic properties [48]. The technique proves particularly valuable for purity analysis and tautomer separation, though care must be taken to minimize equilibrium shifts during analysis [49].

    Chiral high-performance liquid chromatography enables separation of enantiomeric hemiketal forms using specialized chiral stationary phases [44] [46] [50]. Polysaccharide-based chiral columns such as Chiralpak and Chiralcel phases demonstrate excellent enantioselectivity for hemiketal compounds [44] [46]. The technique proves essential for studying stereochemical aspects of hemiketal formation and for preparing enantiomerically pure samples [51].

    Normal-phase liquid chromatography using hexane-ethanol mobile phases provides alternative separation mechanisms based on polarity differences [52] [53]. This technique often proves valuable for studying hemiketal-ketone equilibria and for separating compounds with significant polarity differences [54].

    Hydrophilic interaction liquid chromatography represents an emerging technique particularly suited for polar hemiketal compounds [45] [47]. Using acetonitrile-water mobile phases with appropriate buffers, this method provides excellent retention and separation for highly polar hemiketal derivatives [55].

    Method development considerations include minimizing thermal effects that could shift equilibria, selecting appropriate mobile phase compositions that maintain stable equilibrium positions, and optimizing detection parameters for reliable quantitative analysis [45] [47] [49]. Temperature control and rapid analysis times help preserve the integrity of dynamic equilibrium systems [48].

    Computational Methods for Structure Prediction

    Computational approaches provide valuable complementary information for hemiketal structure prediction and property estimation [56] [57] [58]. These methods enable investigation of energetics, conformational preferences, and spectroscopic properties that guide experimental studies.

    Density functional theory calculations using functionals such as B3LYP with appropriate basis sets enable geometry optimization and energy calculations for hemiketal structures [56] [59] [58]. These calculations provide equilibrium constants for hemiketal formation, transition state energies for tautomerization processes, and spectroscopic property predictions [56] [58]. The computational approach proves particularly valuable for studying solvent effects through continuum solvation models [60] [56].

    Molecular dynamics simulations enable investigation of conformational sampling and kinetic aspects of hemiketal behavior [57] [61]. These calculations provide insights into solvation effects, tautomerization pathways, and dynamic behavior that complement static quantum chemical calculations [62]. The technique proves especially valuable for studying large molecular systems and enzyme-hemiketal interactions [57].

    Semi-empirical methods offer computationally efficient alternatives for screening studies and trend analysis [57] [63]. While less accurate than ab initio methods, these approaches enable investigation of large molecular systems and extensive conformational sampling [64].

    Machine learning approaches represent emerging computational tools for hemiketal property prediction [57] [65]. These methods enable rapid property estimation and pattern recognition that can guide experimental design and structure-activity relationship studies [66].

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    (S)-Hemiketal

    Dates

    Last modified: 07-20-2023

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